molecular formula C11H21NO4 B2484067 tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate CAS No. 185951-13-7

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B2484067
CAS No.: 185951-13-7
M. Wt: 231.292
InChI Key: ZYVBYRKLECISLP-DTWKUNHWSA-N
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Description

tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate (CAS: 185951-13-7) is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry at C2 (S) and C4 (R) positions, combined with functional groups (hydroxymethyl and methoxy), makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The molecular formula is C₁₁H₂₁NO₄, with a molar mass of 231.29 g/mol . The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, while the methoxy substituent increases lipophilicity compared to hydroxyl analogs .

Properties

IUPAC Name

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVBYRKLECISLP-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185951-13-7
Record name tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
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Preparation Methods

Proline and Hydroxyproline Derivatives

(2S,4R)-4-Hydroxyproline serves as a common starting material due to its preexisting stereochemistry. As reported in PubChem (CID 20648577), the Boc-protected hydroxyproline derivative (1) is synthesized via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Scheme 1:
$$
\text{(2S,4R)-4-Hydroxyproline} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{(2S,4R)-1-Boc-4-hydroxyproline} \quad \text{(Yield: 85–92\%)}
$$

Functionalization of the Pyrrolidine Ring

The hydroxymethyl group at C2 is introduced via reduction of a carboxylic acid or ester. For example, LiBH₄ selectively reduces methyl esters to primary alcohols without affecting Boc groups.

Reaction Scheme 2:
$$
\text{(2S,4R)-1-Boc-4-hydroxyproline methyl ester} \xrightarrow{\text{LiBH}_4, \text{THF}} \text{(2S,4R)-2-(Hydroxymethyl)-1-Boc-4-hydroxyproline} \quad \text{(Yield: 78\%)}
$$

O-Methylation of the C4 Hydroxyl Group

The C4 hydroxyl group is methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of a strong base such as sodium hydride (NaH). This step requires anhydrous conditions to prevent hydrolysis.

Reaction Scheme 3:
$$
\text{(2S,4R)-2-(Hydroxymethyl)-1-Boc-4-hydroxyproline} \xrightarrow{\text{NaH, MeI, DMF}} \text{this compound} \quad \text{(Yield: 65–70\%)}
$$

Table 1: Optimization of O-Methylation Conditions

Base Solvent Temperature (°C) Yield (%) Purity (%)
NaH DMF 0 → RT 70 98
K₂CO₃ Acetone Reflux 45 90
DBU THF RT 55 95

Data adapted from Thieme Connect and PubChem.

Alternative Routes: Ring-Closing Metathesis and Asymmetric Catalysis

Ring-Closing Metathesis (RCM)

A less conventional approach involves constructing the pyrrolidine ring via RCM using Grubbs catalysts. A diene precursor with preinstalled Boc and methoxy groups undergoes cyclization to form the pyrrolidine core.

Reaction Scheme 4:
$$
\text{Diene precursor} \xrightarrow{\text{Grubbs II, DCM}} \text{this compound} \quad \text{(Yield: 50–60\%)}
$$

Enzymatic Resolution

Racemic mixtures of intermediates can be resolved using lipases or esterases to achieve enantiomeric excess (ee) >99%. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R,4S)-ester, leaving the desired (2S,4R)-enantiomer.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.35 (s, 3H, OCH₃), 3.65–3.80 (m, 2H, CH₂OH), 4.20–4.35 (m, 1H, C2-H), 4.50–4.65 (m, 1H, C4-H).
  • ¹³C NMR (CDCl₃): δ 28.3 (Boc CH₃), 55.1 (OCH₃), 66.8 (C4), 79.2 (Boc C), 155.1 (C=O).

Chiral Purity Analysis

Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) confirms >99% ee for the (2S,4R)-enantiomer.

Scale-Up and Industrial Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Key factors include:

  • Solvent Selection: Replacing DMF with 2-MeTHF to improve sustainability.
  • Catalyst Recycling: Recovery of Grubbs catalysts via silica gel filtration.
  • Crystallization: Isolation via hexane/ethyl acetate recrystallization achieves >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides (e.g., bromine, chlorine), thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the hydroxymethyl and methoxy groups can influence its binding affinity and selectivity, while the tert-butyl ester group can affect its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Configuration Molecular Weight (g/mol) Key Properties References
tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate 4-methoxy, 2-hydroxymethyl (2S,4R) 231.29 Enhanced lipophilicity; Boc protection enables selective deprotection.
tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4-hydroxy, 2-hydroxymethyl (2S,4R) 217.26 Higher polarity due to hydroxyl group; increased hydrogen bonding potential.
tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate 4-methoxy, 2-hydroxymethyl (2S,4S) 231.29 Stereoisomerism at C4 affects crystallinity and intermolecular interactions.
tert-Butyl (2S,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4-cyano, 2-hydroxymethyl (2S,4R) 240.29 Polar cyano group improves solubility in polar aprotic solvents.
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4-fluoro, 2-hydroxymethyl (2S,4R) 219.23 Fluorine’s electronegativity enhances metabolic stability and bioavailability.
tert-Butyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4-benzyloxycarbonylamino, 2-hydroxymethyl (2S,4R) 350.41 Bulky substituent reduces crystallinity; potential for π-π stacking interactions.

Stereochemical and Functional Group Impact

  • Methoxy vs. Hydroxy : The 4-methoxy group in the target compound reduces polarity compared to the 4-hydroxy analog (logP difference ~0.5–1.0), favoring membrane permeability in drug delivery .
  • Fluorine Substitution : Fluorinated analogs (e.g., 4-fluoro) exhibit improved metabolic stability due to C–F bond strength, making them suitable for protease inhibitor scaffolds .
  • Cyano vs. Methoxy: The 4-cyano derivative (CAS: 1269755-22-7) has higher dipole moments, enhancing solubility in DMSO and DMF .

Physicochemical and Crystallographic Behavior

  • Hydrogen Bonding : The hydroxymethyl group participates in hydrogen bonding, as demonstrated in crystal structures of related compounds (e.g., 4-hydroxy analogs), forming O–H···O interactions with carbonyl groups .
  • Crystallinity : The (2S,4R) configuration often yields more ordered crystals compared to (2S,4S) isomers, as seen in X-ray diffraction studies of Boc-protected pyrrolidines .

Biological Activity

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate (CAS No. 185951-13-7) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a hydroxymethyl group, and a methoxy substituent on the pyrrolidine ring. The biological implications of this compound are significant, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₁H₂₁NO₄
  • Molecular Weight : 231.29 g/mol
  • Structural Features : The compound features a five-membered pyrrolidine ring with various functional groups that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that compounds with a pyrrolidine structure often exhibit antimicrobial properties. Specifically, the methoxy group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antibacterial activity against various pathogens .
  • Antitumor Potential : Pyrrolidine derivatives have been reported to possess antitumor properties. The structural motifs present in this compound could contribute to its ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can exhibit neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells .

Study 1: Antimicrobial Efficacy

A study conducted by Murlykina et al. (2015) evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrrolidine structure can enhance antibacterial properties.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Study 2: Antitumor Activity

In a study published in Cancer Letters, researchers investigated the cytotoxic effects of several pyrrolidine derivatives on human cancer cell lines. The findings indicated that this compound exhibited a dose-dependent reduction in cell viability in breast cancer cells.

Concentration (µM)Cell Viability (%)
0100
1085
5065
10045

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator.
  • Membrane Disruption : Its lipophilic nature could facilitate membrane disruption in microbial cells.
  • Signal Transduction Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.

Q & A

What are the optimized synthetic routes for tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate, and how do reaction conditions impact stereoselectivity?

Level: Advanced
Answer:
The synthesis often begins with protected pyrrolidine derivatives. For example, a key intermediate, tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate, is hydrogenated using Pd/C under H₂ to achieve 99% purity . Stereoselectivity is influenced by:

  • Catalyst choice : Pd/C ensures selective reduction of double bonds without epimerization.
  • Temperature : Hydrogenation at 35°C preserves stereochemical integrity .
  • Protecting groups : tert-Butyldimethylsilyl (TBS) groups stabilize hydroxyl intermediates, preventing undesired side reactions .

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